Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

Catalog No.
S811236
CAS No.
906744-18-1
M.F
C21H26ClNO3
M. Wt
375.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydroch...

CAS Number

906744-18-1

Product Name

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

IUPAC Name

benzyl 4-(2-piperidin-4-ylethoxy)benzoate;hydrochloride

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C21H25NO3.ClH/c23-21(25-16-18-4-2-1-3-5-18)19-6-8-20(9-7-19)24-15-12-17-10-13-22-14-11-17;/h1-9,17,22H,10-16H2;1H

InChI Key

HDONFBSNUJLZIG-UHFFFAOYSA-N

SMILES

C1CNCCC1CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with the molecular formula C₂₁H₂₆ClNO₃ and a molecular weight of 375.9 g/mol. This compound features a benzyl group linked to a benzoate moiety through an ethoxy chain that incorporates a piperidine ring. It is classified as an irritant and is typically used in research settings due to its biological activity and potential applications in medicinal chemistry .

Typical of esters and amines. Notably, it acts as an inhibitor of esterases and hydrolases, enzymes responsible for hydrolyzing carboxylic acid esters. This inhibition can lead to increased concentrations of certain substrates in biochemical pathways, making it a useful tool in pharmacological studies .

The compound exhibits significant biological activity, primarily as an inhibitor of enzymes involved in ester hydrolysis. This property suggests potential applications in drug development, particularly in modulating metabolic pathways that involve ester compounds. Its specific interactions with biological targets may also indicate broader pharmacological effects, warranting further investigation .

Synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:

  • Formation of the Benzoate: A benzoic acid derivative is reacted with benzyl alcohol to form the corresponding benzoate.
  • Etherification: The benzoate is then treated with an ethylene glycol derivative containing a piperidine moiety, facilitating the formation of the ethoxy linkage.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form, which enhances solubility and stability.

These methods may vary based on specific laboratory protocols and desired yields .

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has several applications:

  • Pharmaceutical Research: Due to its enzyme inhibition properties, it is valuable in studying metabolic pathways.
  • Chemical Biology: It can be utilized to investigate the role of esterases in various biological processes.
  • Medicinal Chemistry: Its structure makes it a candidate for developing new therapeutic agents targeting similar biological pathways .

Interaction studies involving Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride focus on its inhibitory effects on esterases and hydrolases. These studies help elucidate its mechanism of action and potential side effects when used in pharmacological contexts. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic applications .

Several compounds share structural or functional similarities with Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride:

Compound NameStructure FeaturesUnique Aspects
Benzyl benzoateSimple benzoate structureCommonly used as a fragrance and solvent
4-PiperidinolContains a piperidine ringActs as a precursor for various pharmaceuticals
Ethyl 4-(piperidin-4-yl)benzoateSimilar ethoxy linkageExhibits different pharmacological profiles

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific enzyme inhibition properties, which are not present in all similar compounds. Its combination of structural features allows for targeted biological activity that may not be replicated by simpler analogs .

Dates

Modify: 2023-08-16

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